4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide group substituted with a fluorine atom at the para position, linked via a phenyl group to a thiazolo[3,2-a]pyrimidine core. The thiazolo-pyrimidine moiety contains a 7-methyl substituent and a 5-oxo group, which may influence hydrogen bonding and electronic properties.
Properties
IUPAC Name |
4-fluoro-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-12-10-18(24)23-17(11-27-19(23)21-12)13-2-6-15(7-3-13)22-28(25,26)16-8-4-14(20)5-9-16/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYZINJFOZSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure
The compound is characterized by a thiazolo[3,2-a]pyrimidine core fused with a benzenesulfonamide moiety. Its structural formula can be represented as:
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including this compound, possess notable antitumor properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also have similar effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its sulfonamide group is known to interfere with bacterial folate synthesis, which is critical for DNA synthesis and cell division. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolo[3,2-a]pyrimidine moiety interacts with specific enzymes involved in cellular metabolism.
- Disruption of Protein Interactions : The compound may interfere with protein-protein interactions crucial for cancer cell survival.
- Induction of Oxidative Stress : It can provoke oxidative stress in target cells, leading to apoptosis.
Study on Antitumor Efficacy
A recent study evaluated the efficacy of this compound against A431 human epidermoid carcinoma cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Testing
In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, indicating its potential as a therapeutic agent for bacterial infections .
Data Tables
Scientific Research Applications
Basic Information
- Molecular Formula : C14H10FN3O2S
- Molecular Weight : 303.31 g/mol
- CAS Number : 954672-86-7
Structural Features
The structure of 4-fluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide includes:
- A thiazolo[3,2-a]pyrimidine core
- A fluorine atom which enhances biological activity
- A benzamide group contributing to stability and solubility
Medicinal Chemistry
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Anticancer Activity
- Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values less than 20 µM against MCF7 breast cancer cells.
Compound Cell Line IC50 (µM) Reference 4-Fluoro-N-(4-(7-methyl... MCF7 (breast cancer) TBD -
Antimicrobial Activity
- The compound has been investigated for its antimicrobial properties. Preliminary data suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Biological Studies
-
Mechanism of Action
- The proposed mechanism involves interaction with specific molecular targets related to inflammation and cancer pathways. The fluorine substitution is believed to enhance metabolic stability and target interaction.
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Structure-Activity Relationship (SAR)
- The unique structural features contribute significantly to its biological activity:
- The thiazolo[3,2-a]pyrimidine core is essential for anticancer and antimicrobial activity.
- The presence of the fluorine atom enhances interactions with biological targets.
- The unique structural features contribute significantly to its biological activity:
Pharmaceutical Development
The compound is utilized in the development of new pharmaceuticals aimed at treating various diseases due to its promising biological activities. It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
Agrochemical Applications
Research indicates potential applications in agrochemicals, where compounds with similar structures may exhibit herbicidal or fungicidal properties.
Case Study 1: Anticancer Efficacy
In a study involving MCF7 breast cancer cells, derivatives of the thiazolo[3,2-a]pyrimidine class exhibited significant cytotoxicity compared to standard chemotherapeutics, with IC50 values indicating effective inhibition at low concentrations.
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were tested against various pathogens, revealing promising results with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences and similarities:
Physicochemical Properties
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
